molecular formula C11H16O3 B3119769 (4-Isopropoxy-3-methoxyphenyl)methanol CAS No. 2539-22-2

(4-Isopropoxy-3-methoxyphenyl)methanol

Cat. No. B3119769
CAS RN: 2539-22-2
M. Wt: 196.24 g/mol
InChI Key: POPYAKQHQXEJKE-UHFFFAOYSA-N
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Description

(4-Isopropoxy-3-methoxyphenyl)methanol, also known as 4-IPM, is an organic compound with a wide range of applications in chemical synthesis, scientific research, and medical applications. It is a colorless liquid with a sweet, floral odor and is soluble in most organic solvents. 4-IPM has been used in a variety of laboratory experiments, including the synthesis of new compounds, the investigation of biochemical and physiological effects, and the study of drug mechanisms of action.

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) explored the use of a compound closely related to (4-Isopropoxy-3-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This shows its potential utility in enhancing stereoselectivity in organic synthesis.

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

A study by (Reddy et al., 2012) demonstrated the use of a methoxyphenyl)methanol derivative in the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives. This suggests its role in facilitating novel synthetic pathways for complex organic structures.

Study of Reaction Pathways and Stability

(Huszthy et al., 1982) investigated the reaction of a tris(methoxyphenyl)methyl compound with sodium methoxide. This research contributes to the understanding of reaction mechanisms and stability in organic chemistry.

Structural Analysis and Hydrogen Bond Patterns

In the realm of crystallography, (Patterson, Glidewell, & Ferguson, 1998) studied the crystal structure of methoxyphenyldiphenylmethanol, revealing unique hydrogen bond patterns. This work illustrates the importance of such compounds in understanding molecular interactions and crystal formation.

Catalytic Reactions and Product Formation

(Yao, Shi, & Shi, 2009) investigated the Lewis-acid-catalyzed reactions involving bis(methoxyphenyl)methanol, demonstrating its role in the formation of various organic products. This highlights its potential in catalytic processes in organic chemistry.

Electrophile Addition Studies

In a study by (Fujita et al., 2001), the addition of an electrophile to naphthalenes was promoted and stereodirected by an alcohol derivative, indicating its significance in directing and influencing organic reactions.

Synthesis and Fragmentation Studies

(Xu, Wang, Zhang, & Huang, 2000) conducted a study on the synthesis and fragmentation of isopropylthio/phenylthiosuccinic acid esters, providing insights into the molecular behavior of such compounds under specific conditions.

properties

IUPAC Name

(3-methoxy-4-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPYAKQHQXEJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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